Comparative Cytotoxicity Profile: 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine Exhibits Sub-Micromolar IC₅₀ Against MDA-MB-231 Triple-Negative Breast Cancer Cells
In cell viability assays, the target compound demonstrated significant cytotoxicity against MDA-MB-231 (triple-negative breast cancer) cells with an IC₅₀ value of approximately 0.126 µM . This value represents a 2.7-fold greater potency than the commonly used PI3K inhibitor LY294002, which exhibited an IC₅₀ of 0.34 µM against the same cell line under comparable assay conditions [1].
| Evidence Dimension | Cytotoxicity (IC₅₀) against MDA-MB-231 cells |
|---|---|
| Target Compound Data | 0.126 µM |
| Comparator Or Baseline | LY294002 (PI3K inhibitor) |
| Quantified Difference | 0.214 µM (approx. 2.7-fold lower IC₅₀) |
| Conditions | MDA-MB-231 triple-negative breast cancer cell line, cell viability assay |
Why This Matters
This sub-micromolar potency provides a quantitative rationale for selecting this compound as a lead-like scaffold in oncology-focused medicinal chemistry programs, offering a defined potency benchmark against a well-characterized reference inhibitor.
- [1] Hu, L., et al. LY294002 (PI3K Inhibitor) IC₅₀ Data. PMC Table 2, 2021. View Source
